3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid is a complex organic compound with significant implications in pharmaceutical chemistry. Its IUPAC name reflects its structural components, which include a piperazine ring and a hydroxyphenyl group. This compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities, particularly in the development of psychoactive drugs.
The compound can be synthesized from readily available precursors in laboratory settings. It is characterized by its unique molecular structure and has been referenced in various chemical databases, including PubChem and ChEBI, where it is cataloged under specific identifiers for research purposes.
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid belongs to the class of piperazine derivatives. These compounds are often explored for their pharmacological properties, including their potential as anxiolytics, antidepressants, and antipsychotics.
The synthesis of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid typically involves multi-step organic reactions. Common methods include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields.
The synthesis may involve reagents such as acetic anhydride or other coupling agents to facilitate the formation of the desired functional groups. Advanced techniques such as chromatography may be employed for purification.
The molecular formula of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid is , with a molecular weight of approximately .
The compound can be represented using various structural notation systems:
CC(C(O)=O)C(=O)N1CCN(CC1)c2ccccc2OInChI=1S/C14H18N2O4/c1-10(14(19)20)13(18)16-8-6-15(7-9-16)11-4-2-3-5-12(11)17/h2-5,10,17H,6-9H2,1H3,(H,19,20)The compound's structural data indicates a complex arrangement that contributes to its biological activity. Key features include:
In terms of chemical reactivity, 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid can undergo various reactions:
Each reaction pathway requires specific conditions to favor product formation and minimize side reactions. The choice of solvents and catalysts can significantly influence outcomes.
The mechanism by which 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid exerts its biological effects is likely related to its interaction with neurotransmitter systems.
Research suggests that compounds with similar structures often act as antagonists or agonists at serotonin receptors or dopamine receptors, potentially influencing mood and behavior.
The compound exhibits properties typical of organic acids:
Key chemical properties include:
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid has potential applications in:
This compound exemplifies the intricate relationship between molecular structure and biological function, highlighting its relevance in medicinal chemistry and pharmacology.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8